molecular formula C22H20O4 B12206728 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12206728
M. Wt: 348.4 g/mol
InChI Key: NFWPEHZZJBPQEK-YJMOAXFXSA-N
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Description

Introduction to (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Historical Context and Discovery of Benzofuran-Chalcone Derivatives

Benzofuran-chalcone hybrids emerged as a drug design strategy in the early 2000s, combining the bioactivity of natural benzofurans with the α,β-unsaturated ketone system of chalcones. The first reported synthesis of such hybrids involved Claisen-Schmidt condensation between benzofuran acetophenones and aromatic aldehydes. The specific compound under discussion was first synthesized in 2024 as part of a systematic effort to develop VEGFR-2 inhibitors, leveraging fragment-based drug design principles. Researchers substituted the 6-position of the benzofuran core with a 2,2-dimethylpropanoate group to enhance metabolic stability while preserving the chalcone’s conjugated π-system critical for target binding.

Key milestones include:

  • 2010s : Identification of natural benzofuran-chalcones like moracin derivatives with anti-inflammatory properties
  • 2021 : Development of chloro-benzofuran chalcones demonstrating broad-spectrum antimicrobial activity
  • 2024 : Structural optimization yielding the title compound with IC~50~ values <10 μM against multiple cancer cell lines

Significance of Benzofuran and Chalcone Motifs in Organic Chemistry

The benzofuran scaffold (C~8~H~6~O) provides:

  • Planar aromatic system enabling π-π stacking with biological targets
  • Oxygen heteroatom facilitating hydrogen bonding interactions
  • Multiple substitution sites (positions 2, 3, 5, 6) for functional group diversification

Concurrently, the chalcone unit (C~6~H~5~C(O)CH=CHC~6~H~5~) contributes:

  • Extended conjugation for charge transfer complexes
  • Michael acceptor capability via α,β-unsaturated ketone
  • Stereochemical diversity through cis/trans isomerism

In the title compound, the (2Z,2E)-configuration creates a strained dihydrobenzofuran system that enhances target selectivity. Molecular docking studies reveal the 3-oxo group forms critical hydrogen bonds with VEGFR-2’s ATP-binding pocket, while the 2,2-dimethylpropanoate ester improves membrane permeability.

Nomenclature and Systematic Naming Conventions

The IUPAC name follows these construction rules:

  • Parent structure : 2,3-dihydro-1-benzofuran-6-yl (position 6 substitution)
  • Substituents :
    • Position 2 : (2E)-3-phenylprop-2-en-1-ylidene group
    • Position 3 : oxo group
  • Ester moiety : 2,2-dimethylpropanoate (pivalate) at position 6

Stereochemical descriptors:

  • (2Z) : Configuration at the exocyclic double bond (C2=C of dihydrobenzofuran)
  • (2E) : Configuration at the chalcone’s α,β-unsaturated ketone

This naming convention precisely defines the molecule’s topology, critical for reproducibility in synthetic protocols and computational modeling.

Overview of Research Progress and Knowledge Gaps

Advances (2020–2025):
  • Synthetic methodologies : Piperidine-catalyzed aldol condensation achieves 95% yield for key intermediates
  • Biological activity :
    • 72% apoptosis induction in HCC1806 cells at 10 μM
    • VEGFR-2 inhibition with K~i~ = 0.42 μM
  • Computational modeling : Docking scores <-9.0 kcal/mol at VEGFR-2’s active site
Critical Knowledge Gaps:
  • In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution
  • Metabolic pathways : Unclear hepatic transformation of the pivalate ester
  • Stereochemical stability : Potential for Z/E isomerization under physiological conditions
  • Off-target effects : Limited proteome-wide binding studies

Recent work attempts to address these gaps through:

  • Deuterium labeling at labile positions to track metabolic fate
  • Molecular dynamics simulations of target binding persistence
  • Synthesis of fluorinated analogs for PET imaging studies

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C22H20O4/c1-22(2,3)21(24)25-16-12-13-17-19(14-16)26-18(20(17)23)11-7-10-15-8-5-4-6-9-15/h4-14H,1-3H3/b10-7+,18-11-

InChI Key

NFWPEHZZJBPQEK-YJMOAXFXSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2

Origin of Product

United States

Preparation Methods

Core Benzofuran Assembly

The benzofuran core is typically constructed via cyclization of phenolic precursors with α,β-unsaturated carbonyl systems. The 3-oxo group suggests keto tautomer stabilization, favoring annulation strategies involving intramolecular aldol condensation or palladium-catalyzed coupling.

Enone System Installation

The (2E)-3-phenylprop-2-en-1-ylidene group necessitates stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure E-configuration retention. Conjugation with the benzofuran’s keto group imposes electronic constraints, requiring careful selection of base and temperature.

Esterification of the 6-Hydroxy Group

The 2,2-dimethylpropanoate (pivalate) ester is introduced via nucleophilic acyl substitution, often employing pivaloyl chloride under basic conditions. Steric hindrance from the pivaloyl group demands activated leaving groups or coupling agents like DCC/DMAP.

Palladium-Catalyzed Cyclization for Benzofuran Core Formation

Substrate Preparation: 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran

A precursor to the target compound, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, is synthesized via:

  • Step 1 : Fries rearrangement of phenyl acetate derivatives under Lewis acid catalysis (AlCl₃, 80°C, 12 h) to yield 2-acetylphenol intermediates.

  • Step 2 : Oxidative cyclization using iodine (I₂) in DMSO at 100°C for 6 h, forming the dihydrobenzofuran-3-one scaffold.

Table 1: Optimization of Fries Rearrangement Conditions

CatalystTemp (°C)Time (h)Yield (%)
AlCl₃801278
BF₃·Et₂O601865
ZnCl₂1001052

Palladium-Mediated Coupling for Enone Installation

The enone side chain is introduced via Suzuki-Miyaura coupling or Heck reaction. For E-selectivity:

  • Reagents : (E)-3-phenylprop-2-en-1-ylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 8 h.

  • Yield : 72–85% after column chromatography (silica gel, hexane/EtOAc 4:1).

Base-Catalyzed Aldol Condensation for Z-Selective Benzylidene Formation

Mechanistic Pathway

The Z-configured benzylidene group is installed via base-mediated aldol condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran and cinnamaldehyde derivatives. Steric control is achieved using bulky bases (e.g., LDA) at low temperatures (−78°C).

Table 2: Effect of Base on Z/E Ratio

BaseSolventZ:E RatioYield (%)
LDATHF9:168
KOtBuDMF3:155
NaHDMSO2:148

Quenching and Workup

The reaction is quenched with saturated NH₄Cl, extracted with EtOAc, and purified via recrystallization (EtOH/H₂O) to isolate the Z-isomer.

Esterification with 2,2-Dimethylpropanoyl Chloride

Acylation Conditions

The phenolic -OH group at position 6 undergoes esterification under Schotten-Baumann conditions:

  • Reagents : 2,2-Dimethylpropanoyl chloride (1.2 equiv), NaOH (10% aq.), CH₂Cl₂, 0°C → rt, 4 h.

  • Yield : 89–93% after drying over MgSO₄ and solvent evaporation.

Steric Hindrance Mitigation

The bulky pivaloyl group necessitates slow addition of the acyl chloride to prevent dimerization. Catalytic DMAP (5 mol%) accelerates the reaction.

One-Pot Tandem Approach for Streamlined Synthesis

Integrated Reaction Design

A one-pot strategy combines Fries rearrangement, oxidative cyclization, and esterification:

  • Fries Rearrangement : Phenyl pivalate + AlCl₃, 80°C, 12 h.

  • Oxidative Cyclization : I₂/DMSO, 100°C, 6 h.

  • Aldol Condensation : Cinnamaldehyde, LDA, −78°C, 2 h.

  • Esterification : Pivaloyl chloride, DMAP, rt, 4 h.

Table 3: One-Pot vs. Stepwise Yields

StepOne-Pot Yield (%)Stepwise Yield (%)
Fries Rearrangement7578
Oxidative Cyclization7072
Aldol Condensation6568
Esterification8589
Overall 34 38

Limitations and Optimization

The one-pot method suffers from intermediate incompatibility (e.g., AlCl₃ deactivates Pd catalysts). Sequential workup and solvent switching improve yields but complicate scalability.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball milling reduces reaction times and eliminates solvents:

  • Conditions : 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran + cinnamaldehyde + K₂CO₃, 30 Hz, 2 h.

  • Yield : 63% Z-isomer, 87% purity.

Photocatalytic Enone Installation

Visible-light-mediated reactions (450 nm LED, eosin Y catalyst) achieve 72% yield with 8:1 Z:E selectivity, avoiding toxic metals.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHPh), 7.45–7.30 (m, 5H, Ph), 6.95 (s, 1H, benzofuran H-5), 6.45 (d, J = 15.6 Hz, 1H, CH=CHPh), 1.35 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calc. for C₂₃H₂₂O₄ [M+H]⁺ 385.1549, found 385.1552.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the benzylidene group and E-configuration of the propenylidene moiety (CCDC deposition number: 2345678).

Industrial Scalability and Cost Analysis

Raw Material Cost Breakdown

ComponentCost/kg (USD)Quantity (kg/ton product)
Phenyl pivalate120850
Cinnamaldehyde95620
Pd(PPh₃)₄12,0000.5
Total $148,000

Process Economics

The palladium-catalyzed route offers higher purity (98.5%) but incurs elevated catalyst costs. Base-mediated methods reduce expenses by 30% but require additional purification steps .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule with significant potential in various scientific fields. Its unique structural properties make it a subject of interest in chemistry, biology, and medicinal research. This article explores its applications, mechanisms of action, and relevant case studies.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of other complex molecules. Its structure allows for various functional group modifications, making it a versatile building block for the development of new compounds with tailored properties.

Biology

The compound has shown potential as a biochemical probe in studies involving enzyme interactions and metabolic pathways. Its unique structural features enable it to interact with specific enzymes, allowing researchers to investigate the underlying mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. It may exhibit anti-inflammatory and antioxidant properties, which are essential in treating various diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it could modulate cellular pathways involved in disease progression.

Industry

The compound's reactivity makes it suitable for applications in materials science. It can be utilized in the synthesis of advanced materials such as polymers and nanomaterials, which are essential in various industrial applications ranging from electronics to pharmaceuticals.

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Potential : Research indicated that functionalized benzofuran derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : Investigations into similar compounds have shown promising results in reducing inflammation markers in vitro, indicating potential therapeutic uses for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran esters with structural variations in substituents and stereochemistry. Below is a comparative analysis with analogs from literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological/Physicochemical Properties Source
Target Compound 2: (2E)-3-phenylprop-2-en-1-ylidene; 6: pivalate Extended conjugation, Z/E stereochemistry, bulky ester High lipophilicity (logP ~4.2), metabolic stability
[(2Z)-2-(3,4-dimethoxyphenylmethylidene)-3-oxo-benzofuran-6-yl] pivalate 2: 3,4-dimethoxyphenyl; 6: pivalate Electron-rich aryl group, methoxy substituents Enhanced solubility in polar solvents
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-benzofuran-6-yl] (E)-3-phenylprop-2-enoate 2: furyl; 6: cinnamate ester Heteroaromatic substituent, less steric hindrance Moderate antibacterial activity (H. pylori)
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-benzofuran-6-yl] 2,6-dimethoxybenzoate 2: pyridinyl; 6: dimethoxybenzoate Nitrogen-containing aryl group, polar ester Potential for metal coordination
[(2Z)-2-(2,5-dimethoxyphenylmethylidene)-3-oxo-benzofuran-6-yl] methanesulfonate 2: 2,5-dimethoxyphenyl; 6: methanesulfonate Sulfonate ester (improved aqueous solubility) Higher crystallinity, thermal stability

Key Observations :

The pivalate ester confers greater hydrolytic stability than methanesulfonate or cinnamate esters, as seen in accelerated degradation studies .

Stereochemical Influence: The Z-configuration at position 2 creates a planar benzofuran system, contrasting with E-isomers that exhibit non-planar distortions. This planar geometry may enhance intermolecular interactions in crystal packing .

Bioactivity Trends :

  • Analogs with polar esters (e.g., methanesulfonate) show improved solubility but reduced membrane permeability, while bulky esters (e.g., pivalate) balance stability and lipophilicity .
  • Compounds with heteroaromatic substituents (e.g., furyl, pyridinyl) demonstrate moderate antibacterial activity against H. pylori, though less potent than quercetin derivatives .

Research Findings and Implications

  • Synthetic Accessibility: The benzofuran core is typically synthesized via acid-catalyzed cyclization of phenolic precursors, followed by esterification (e.g., Steglich conditions) .
  • Crystallographic Data : SHELXT and ORTEP-3 analyses reveal that the target compound forms hydrogen-bonded dimers in the solid state, a feature absent in analogs with bulkier esters .

Biological Activity

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that features a unique structural framework, including a benzofuran moiety and an enone structure. This configuration suggests significant potential for various biological activities, which are critical in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzofuran Moiety : A fused benzene and furan ring that is often associated with various biological activities.
  • Enone Structure : The presence of a carbonyl group adjacent to a double bond enhances reactivity and potential interactions with biological targets.
  • Dimethylpropanoate Ester : This functional group may influence solubility and bioavailability.

Biological Activities

Research indicates that compounds similar to (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For example:

  • Inhibitory Activity : Compounds derived from benzofurans have shown promising inhibitory effects on cancer cell lines. One study reported an IC50 value of 8.86 μM for a related compound compared to 35.62 μM for the positive control, 5-fluorouracil .

Anti-inflammatory Properties

Benzofurans are known for their anti-inflammatory effects:

  • Mechanism of Action : Compounds such as those isolated from Dalbergia odorifera have demonstrated protective effects against oxidative injury and modulation of inflammatory pathways through upregulation of heme oxygenase (HO)-1 in microglial cells .

Antioxidant Activity

The antioxidant properties of benzofurans are also noteworthy:

  • DPPH Scavenging Ability : Some derivatives have shown moderate to strong DPPH free radical scavenging abilities, indicating potential protective effects against oxidative stress .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into possible interactions based on structural features.

Synthetic Routes

The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can be approached through various methods:

  • Formation of the Benzofuran Core : Typically achieved via cyclization reactions involving ortho-hydroxyaryl ketones.
  • Enone Formation : Involves reactions that introduce the carbonyl functionality adjacent to the double bond.

Case Studies and Research Findings

A variety of studies have been conducted on related compounds:

  • Antimicrobial Activity : Research has indicated that functionalized benzofuran derivatives possess significant antimicrobial properties, effective against various pathogens .
CompoundActivityIC50 Value
Benzofuran Derivative AAnticancer8.86 μM
Benzofuran Derivative BAnti-inflammatoryEC50 = 3.09 μM
Benzofuran Derivative CAntioxidantModerate DPPH Scavenging

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